N~1~-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]-2-(4H-1,2,4-TRIAZOL-3-YLSULFANYL)ACETAMIDE
Overview
Description
N~1~-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]-2-(4H-1,2,4-TRIAZOL-3-YLSULFANYL)ACETAMIDE is a heterocyclic compound that combines the structural features of thiazole and triazole rings. These rings are known for their significant biological activities and are commonly found in various pharmacologically active compounds. The presence of both thiazole and triazole moieties in a single molecule makes this compound a potential candidate for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]-2-(4H-1,2,4-TRIAZOL-3-YLSULFANYL)ACETAMIDE typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thiourea under basic conditions.
Formation of the Triazole Ring: The triazole ring is usually formed by the cyclization of hydrazine derivatives with carbon disulfide and subsequent reaction with alkyl halides.
Coupling of Thiazole and Triazole Rings: The final step involves the coupling of the thiazole and triazole rings through a suitable linker, such as an acetamide group. This can be achieved by reacting the thiazole derivative with the triazole derivative in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the nitrogen atoms in the triazole ring, potentially leading to the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions to introduce various substituents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted thiazole and triazole derivatives.
Scientific Research Applications
N~1~-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]-2-(4H-1,2,4-TRIAZOL-3-YLSULFANYL)ACETAMIDE has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with unique properties.
Biology: The compound’s ability to interact with biological macromolecules makes it a valuable tool in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Due to its potential biological activities, it is investigated for its antimicrobial, antifungal, anticancer, and anti-inflammatory properties.
Industry: It can be used in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of N1-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]-2-(4H-1,2,4-TRIAZOL-3-YLSULFANYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole and triazole rings can bind to active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Fluconazole: An antifungal drug containing a triazole ring.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Trazodone: An antidepressant containing a triazole ring.
Uniqueness
N~1~-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]-2-(4H-1,2,4-TRIAZOL-3-YLSULFANYL)ACETAMIDE is unique due to the presence of both thiazole and triazole rings in a single molecule. This dual functionality allows it to exhibit a broader range of biological activities compared to compounds containing only one of these rings. Additionally, the specific substitution pattern on the rings can further enhance its activity and selectivity towards certain biological targets.
Properties
IUPAC Name |
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O2S2/c1-21-10-4-2-9(3-5-10)11-6-22-14(17-11)18-12(20)7-23-13-15-8-16-19-13/h2-6,8H,7H2,1H3,(H,15,16,19)(H,17,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYSXADWWTGQPLO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CSC3=NC=NN3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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